REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4]Br.[O-:7][C:8]#[N:9].[K+].[CH3:11][OH:12]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:6])[CH2:4][NH:9][C:8]([O:12][CH3:11])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
10.71 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)=O
|
Name
|
potassium cyanate
|
Quantity
|
8.52 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.62 g | |
YIELD: PERCENTYIELD | 64.3% | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |